molecular formula C14H15ClN2OS B4706829 3-chloro-N-1-piperidinyl-1-benzothiophene-2-carboxamide

3-chloro-N-1-piperidinyl-1-benzothiophene-2-carboxamide

Cat. No. B4706829
M. Wt: 294.8 g/mol
InChI Key: ZBYWCJMVTRMNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-1-piperidinyl-1-benzothiophene-2-carboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of benzothiophenes. It is a potent and selective cannabinoid CB1 receptor antagonist that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-chloro-N-1-piperidinyl-1-benzothiophene-2-carboxamide acts as a competitive antagonist at the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol to the CB1 receptor, thereby reducing their effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-chloro-N-1-piperidinyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a highly selective CB1 receptor antagonist, which means that it can be used to specifically target the CB1 receptor without affecting other receptors. It is also a potent antagonist, which means that it can be used at low concentrations. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-N-1-piperidinyl-1-benzothiophene-2-carboxamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the study of the effects of this compound on other systems in the body, such as the immune system. Finally, the potential therapeutic applications of this compound in the treatment of various diseases should be further explored.

Scientific Research Applications

3-chloro-N-1-piperidinyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to be effective in the treatment of obesity, addiction, and neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

3-chloro-N-piperidin-1-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c15-12-10-6-2-3-7-11(10)19-13(12)14(18)16-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYWCJMVTRMNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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